molecular formula C9H17F3N2 B13337843 1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine

1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine

Cat. No.: B13337843
M. Wt: 210.24 g/mol
InChI Key: LWUGAUSZAFUSJL-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a propan-2-amine moiety

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the trifluoromethyl group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile or dimethylformamide. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the trifluoromethyl group.

Scientific Research Applications

1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperidine ring can mimic the structure of natural neurotransmitters, leading to potential agonistic or antagonistic effects on receptors .

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H17F3N2

Molecular Weight

210.24 g/mol

IUPAC Name

1-[4-(trifluoromethyl)piperidin-1-yl]propan-2-amine

InChI

InChI=1S/C9H17F3N2/c1-7(13)6-14-4-2-8(3-5-14)9(10,11)12/h7-8H,2-6,13H2,1H3

InChI Key

LWUGAUSZAFUSJL-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCC(CC1)C(F)(F)F)N

Origin of Product

United States

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